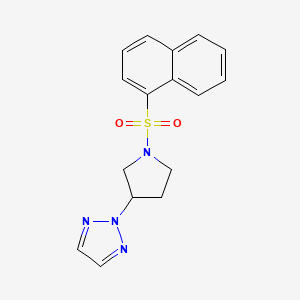

2-(1-(naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole

Description

Properties

IUPAC Name |

2-(1-naphthalen-1-ylsulfonylpyrrolidin-3-yl)triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2S/c21-23(22,16-7-3-5-13-4-1-2-6-15(13)16)19-11-8-14(12-19)20-17-9-10-18-20/h1-7,9-10,14H,8,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWEKDBJHRZVACQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2N=CC=N2)S(=O)(=O)C3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole typically involves a multi-step process:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane under basic conditions.

Sulfonylation: The naphthalene sulfonyl group is introduced via a sulfonylation reaction, where naphthalene sulfonyl chloride reacts with the pyrrolidine derivative in the presence of a base such as triethylamine.

Click Chemistry: The final step involves the formation of the 1,2,3-triazole ring through a copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as “click chemistry.” This reaction is performed by reacting an azide with an alkyne in the presence of a copper catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for the cycloaddition step and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonyl group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the triazole ring or the sulfonyl group, potentially leading to the formation of amines or thiols.

Substitution: The naphthalene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and thiols.

Substitution: Halogenated or nitrated derivatives of the naphthalene ring.

Scientific Research Applications

Research indicates that 1,2,3-triazole derivatives exhibit a wide range of pharmacological properties including:

- Antimicrobial Activity : Compounds within this class have shown effectiveness against various bacterial strains and fungi.

- Anticancer Properties : Several studies report that triazole derivatives can inhibit cell growth in multiple cancer cell lines, demonstrating IC50 values ranging from micromolar to nanomolar concentrations.

- Anti-inflammatory Effects : Some derivatives have been evaluated for their ability to modulate inflammatory pathways.

Case Study 1: Anticancer Activity

A study investigated the anticancer potential of several triazole derivatives, including those similar to 2-(1-(naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole. The results indicated significant cytotoxic effects against human cancer cell lines such as MCF-7 and HT-29. Notably, one derivative exhibited an IC50 value of 0.8 μM against HepG2 cells, showcasing its potential as an anticancer agent .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on synthesizing triazole derivatives for their antimicrobial properties. Compounds were tested against strains of Candida and Staphylococcus aureus, with some showing greater efficacy than traditional antibiotics like fluconazole. The most active compounds demonstrated minimum inhibitory concentration (MIC) values below 25 µg/mL .

Mechanism of Action

The mechanism of action of 2-(1-(naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, inhibiting its activity. The naphthalene sulfonyl group and the triazole ring are key structural features that facilitate binding interactions with biological targets, potentially disrupting normal cellular processes.

Comparison with Similar Compounds

Similar Compounds

1-(Naphthalen-1-ylsulfonyl)pyrrolidine: Lacks the triazole ring, making it less versatile in chemical reactions.

2-(1-(Phenylsulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole: Similar structure but with a phenyl group instead of a naphthalene group, which may alter its chemical and biological properties.

2-(1-(Naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)-1H-1,2,3-triazole: Isomer with the triazole ring in a different position, potentially affecting its reactivity and interactions.

Uniqueness

The uniqueness of 2-(1-(naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole lies in its combination of a naphthalene sulfonyl group, a pyrrolidine ring, and a 1,2,3-triazole moiety. This combination provides a versatile scaffold for chemical modifications and potential biological activity, making it a valuable compound for research and industrial applications.

Biological Activity

The compound 2-(1-(naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole (CAS Number: 2034303-31-4) is a member of the 1,2,3-triazole class of compounds, which are known for their diverse biological activities. This article provides an in-depth exploration of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 404.5 g/mol. The structure features a naphthalenesulfonyl group attached to a pyrrolidine ring and a triazole moiety, contributing to its unique pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 404.5 g/mol |

| CAS Number | 2034303-31-4 |

Biological Activities

-

Anticancer Activity

- Mechanism : The compound exhibits significant anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation. Studies have shown that triazole derivatives can modulate various signaling pathways involved in cancer progression.

- Case Study : A derivative of triazole demonstrated an IC50 value of 0.43 µM against the HCT116 colorectal cancer cell line, indicating strong potency compared to traditional chemotherapeutics like doxorubicin .

-

Antimicrobial Activity

- Mechanism : The presence of the triazole ring enhances the compound's ability to interact with microbial targets, potentially disrupting cell wall synthesis or inhibiting essential enzymes.

- Research Findings : Triazoles are widely recognized for their antimicrobial effects against a range of pathogens, including bacteria and fungi .

- Anti-inflammatory Effects

Synthesis

The synthesis of 2-(1-(naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole typically involves multi-step organic reactions. The general synthetic route includes:

- Formation of the pyrrolidine intermediate.

- Reaction with naphthalenesulfonyl chloride to create the sulfonamide.

- Coupling with azide compounds to form the triazole ring.

The biological effects of this compound are mediated through several mechanisms:

- Enzyme Inhibition : It can inhibit specific kinases or proteases involved in cancer cell signaling pathways.

- Cellular Interaction : The compound's structure allows for effective binding to biological targets, leading to altered cellular functions and apoptosis in cancer cells.

Comparative Analysis

To better understand the uniqueness of this compound, it can be compared with other similar compounds:

| Compound Name | Anticancer Activity (IC50) | Mechanism of Action |

|---|---|---|

| 5-Chloro-2-((1-(naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine | 0.43 µM | Kinase inhibition |

| 5-Fluoro-2-((1-(naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine | Not specified | Enzyme inhibition |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing 2-(1-(naphthalen-1-ylsulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole?

- Methodological Answer : The synthesis typically involves two key steps:

- Triazole Core Formation : Use copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to regioselectively form the 1,2,3-triazole ring. Terminal alkynes and azides react under mild conditions (e.g., CuSO₄·5H₂O with sodium ascorbate in DMF/H₂O) to yield 1,4-disubstituted triazoles .

- Sulfonylation of Pyrrolidine : React the pyrrolidine intermediate with naphthalene-1-sulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane. Monitor completion via TLC and purify using column chromatography (e.g., PE/EA gradient) .

Q. Which spectroscopic and analytical methods are essential for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, aromatic protons in the naphthalene sulfonyl group appear as multiplets at δ 7.5–8.5 ppm .

- X-ray Crystallography : Resolve crystal structure using SHELXL for refinement (e.g., R factor < 0.07) .

- LC-MS/HRMS : Verify molecular ion peaks and purity (>95%) .

Q. How can initial biological activity screening be conducted for this compound?

- In Vitro Assays : Test fungicidal activity using agar dilution or broth microdilution against pathogens (e.g., Candida albicans). Compare IC₅₀ values with control compounds .

- Cytotoxicity Screening : Use MTT assays on mammalian cell lines to assess selectivity .

Advanced Research Questions

Q. How can regioselectivity challenges in triazole synthesis be optimized?

- Catalyst Tuning : Use Cu(I) catalysts with ligands (e.g., TBTA) to enhance regioselectivity in CuAAC .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) favor 1,4-triazole formation, while nonpolar solvents may alter reaction pathways .

Q. How to resolve contradictions in reported synthetic yields for similar triazole derivatives?

- Purification Methods : Optimize column chromatography conditions (e.g., PE/EA ratios) to reduce losses .

- Reaction Time/Temperature : Extended reaction times (25–30 hours) in xylene improve cyclization efficiency .

Q. What computational approaches predict the compound’s bioactivity and pharmacokinetics?

- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., fungal cytochrome P450). Validate poses with RMSD < 2.0 Å .

- ADME Prediction : Employ SwissADME to assess solubility (LogP) and metabolic stability (CYP450 interactions) .

Q. How to perform crystallographic refinement for this compound using SHELX?

- Data Collection : Collect high-resolution (<1.0 Å) X-ray data. Use SHELXD for phase solution and SHELXL for refinement, applying TWIN commands for twinned crystals .

- Validation : Check R₁ (e.g., 0.068 ) and wR₂ values, and validate geometry with PLATON .

Q. How to design structure-activity relationship (SAR) studies by modifying substituents?

- Substituent Variation : Replace the naphthalene sulfonyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups. Synthesize analogs via parallel synthesis .

- Bioassay Correlation : Test modified compounds against bacterial/fungal strains and correlate activity with Hammett σ values or steric parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.